Cas no 2138118-21-3 (methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate)

Methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate is a pyrimidine derivative with a molecular structure featuring a chloro substituent at the 6-position and a 4-methylpiperidin-1-yl group at the 2-position. The methyl ester at the 4-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structural motifs are conducive to further functionalization, enabling the development of bioactive compounds. The compound exhibits stability under standard handling conditions and is compatible with a range of reaction conditions, facilitating its use in multi-step synthetic routes. Its well-defined purity and consistent performance make it a reliable building block for research and industrial applications.
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate structure
2138118-21-3 structure
Product Name:methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
CAS No:2138118-21-3
MF:C12H16ClN3O2
MW:269.727341651917
CID:5921309
PubChem ID:165747157
Update Time:2025-06-30

methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
    • EN300-1143494
    • 2138118-21-3
    • Inchi: 1S/C12H16ClN3O2/c1-8-3-5-16(6-4-8)12-14-9(11(17)18-2)7-10(13)15-12/h7-8H,3-6H2,1-2H3
    • InChI Key: AVGBFFFYPHXRTK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)OC)N=C(N=1)N1CCC(C)CC1

Computed Properties

  • Exact Mass: 269.0931045g/mol
  • Monoisotopic Mass: 269.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55.3Ų

methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1143494-0.05g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3 95%
0.05g
$1164.0 2023-10-26
Enamine
EN300-1143494-0.1g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3 95%
0.1g
$1220.0 2023-10-26
Enamine
EN300-1143494-0.25g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3 95%
0.25g
$1275.0 2023-10-26
Enamine
EN300-1143494-0.5g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3 95%
0.5g
$1331.0 2023-10-26
Enamine
EN300-1143494-1.0g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3
1g
$1286.0 2023-06-09
Enamine
EN300-1143494-2.5g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3 95%
2.5g
$2716.0 2023-10-26
Enamine
EN300-1143494-5.0g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3
5g
$3728.0 2023-06-09
Enamine
EN300-1143494-10.0g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3
10g
$5528.0 2023-06-09
Enamine
EN300-1143494-1g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3 95%
1g
$1386.0 2023-10-26
Enamine
EN300-1143494-5g
methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate
2138118-21-3 95%
5g
$4018.0 2023-10-26

Additional information on methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate

Methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate (CAS No. 2138118-21-3): A Comprehensive Overview

Methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate, identified by its CAS number 2138118-21-3, is a compound of significant interest in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique structural features, particularly the presence of a chloro group and a piperidine moiety, make it a promising candidate for further investigation in drug discovery.

The molecular structure of methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate consists of a pyrimidine core substituted with a chloro group at the 6-position and a 4-methylpiperidin-1-yl group at the 2-position. The carboxylate ester at the 4-position further enhances its versatility, allowing for various chemical modifications and functionalizations. This structural arrangement not only contributes to the compound's stability but also facilitates its interaction with biological targets.

In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been successfully utilized in the development of antiviral, anticancer, and antimicrobial agents. The compound methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate is no exception and has shown promise in preclinical studies as a potential lead compound for therapeutic intervention.

One of the most compelling aspects of methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate is its ability to modulate various biological pathways. Initial studies have suggested that this compound may exhibit inhibitory effects on enzymes involved in cancer cell proliferation and survival. The chloro group and the piperidine moiety are particularly important for its binding affinity to these targets, enhancing its pharmacological activity.

Furthermore, the carboxylate ester functionality provides a site for further chemical modification, allowing researchers to fine-tune the compound's properties for optimal biological activity. This flexibility is crucial in drug development, as it enables the creation of analogs with improved efficacy and reduced side effects. The synthesis of derivatives from methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate has been extensively studied, with several promising candidates emerging from recent research.

The latest advancements in computational chemistry have also played a significant role in understanding the interactions between methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate and its biological targets. Molecular docking studies have revealed that this compound can effectively bind to specific pockets on enzymes and receptors, suggesting its potential as a scaffold for drug design. These findings have guided researchers in optimizing the compound's structure for enhanced binding affinity and selectivity.

In addition to its applications in oncology, methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate has shown promise in other therapeutic areas. Research indicates that this compound may have antimicrobial properties, making it a candidate for developing new antibiotics against resistant bacterial strains. The unique structural features of this derivative contribute to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

The synthesis of methyl 6-chloro-2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylate involves multi-step organic reactions, starting from readily available precursors. The process typically includes chlorination, nucleophilic substitution, and esterification steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.

Evaluation of the pharmacokinetic properties of methyl 6-chloro-2-(4-methylpiperidin-1-y l)p yrimidine -4 -carboxylate is crucial for determining its suitability as a drug candidate. Preliminary studies have indicated that this compound exhibits favorable solubility and metabolic stability, suggesting potential for oral administration. However, further investigations are needed to assess its distribution, excretion, and potential toxicity profiles.

The role of medicinal chemists in developing novel therapeutic agents cannot be overstated. The case of methyl 6-chloro -2 -(4 -m eth ylp iper id ine -1 -y l ) py rim id ine -4 -car box yl ate exemplifies how structural innovation can lead to significant advancements in drug discovery. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers continue to uncover new possibilities for this promising compound.

In conclusion, methyl 6-chloro -2 -(4 -m eth ylp iper id ine -1 -y l ) py rim id ine -4 -car box yl ate (CAS No. 2138118 -21 -3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for new therapeutic agents. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.